2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-chlorobenzoyl group and an N-ethylamine moiety. Its molecular formula is C₁₉H₂₂ClN₅O, with a molecular weight of 383.87 g/mol. The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a piperazine linker, which is acylated by a 2-chlorobenzoyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMNXGXPVEMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its structural features that allow it to interact with various biological targets. Key properties include:
- Receptor Affinity : The compound has shown significant affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Its ability to act as a biased agonist at these receptors suggests potential antidepressant effects .
- Antipsychotic Potential : Similar compounds have been studied for their effects on dopamine receptors, particularly the D4 subtype. Research indicates that modifications in the piperazine moiety can enhance selectivity and potency against specific receptor targets, making this compound a candidate for further exploration in treating psychotic disorders .
Case Studies
Several studies have investigated the efficacy of this compound and related derivatives:
- Antidepressant Effects : In a study assessing the behavioral effects of similar piperazine derivatives in rodent models, compounds with structural similarities to 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine demonstrated significant reductions in immobility time during forced swimming tests, indicating potential antidepressant activity .
- Dopamine D4 Receptor Selectivity : Another study highlighted the development of piperazine derivatives that exhibited high selectivity for the D4 receptor over D2 and 5-HT1A receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating conditions like schizophrenia .
Data Tables
The following table summarizes key findings related to the pharmacological activities and receptor affinities of the compound:
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Fluorinated derivatives (e.g., 4c) may exhibit improved metabolic stability due to reduced oxidative metabolism of fluorinated aryl groups .
- Solubility : Sulfonyl-containing analogues (e.g., ) are more polar, favoring aqueous solubility but possibly reducing membrane permeability .
Analogues with Heterocyclic Variations
Key Observations :
- Core Heterocycle: Pyrimidine-based compounds (Target, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are smaller and more synthetically accessible than quinoline derivatives (C1), which offer extended conjugation for targeting tubulin .
- Piperazine vs.
Biological Activity
The compound 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system. It has been shown to exhibit affinity for dopamine receptors, particularly the D4 subtype, which is implicated in several neuropsychiatric disorders.
1. Dopamine Receptor Affinity
Studies have demonstrated that compounds similar to This compound tend to have high affinity for dopamine D4 receptors. For instance, related compounds have shown IC50 values as low as 0.057 nM, indicating strong binding affinity and selectivity over other receptor types such as D2 and serotonin receptors .
2. Antipsychotic Potential
Given its affinity for dopamine receptors, this compound may exhibit antipsychotic properties. Research indicates that modulation of D4 receptors can lead to therapeutic effects in conditions like schizophrenia and bipolar disorder .
3. Anti-inflammatory Activity
Emerging studies have suggested that derivatives of similar piperazine compounds possess anti-inflammatory properties. They inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antipsychotic Efficacy
A recent study evaluated the antipsychotic potential of a related piperazine compound in a rodent model of schizophrenia. The results indicated significant reductions in hyperactivity and stereotypic behaviors, supporting the hypothesis that D4 receptor antagonism can mitigate symptoms associated with psychosis.
Case Study 2: In Vivo Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of piperazine derivatives in murine models. The study revealed a marked decrease in paw edema and cytokine levels post-treatment, suggesting that these compounds may serve as effective anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperazine ring and the substitution patterns on the pyrimidine moiety significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting Cl on benzoyl group | Increases D4 receptor affinity |
| Varying alkyl chain length | Alters pharmacokinetics and receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
